6,7-difluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
6,7-Difluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dioxoquinazoline and fluorinating agents.
Cyclization: The cyclization step involves the formation of the quinazoline ring, which can be achieved through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
6,7-Difluoroquinazoline-2,4(1H,3H)-dione has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It can serve as a tool for studying biological pathways and molecular targets in cells.
Material Science: The compound’s unique properties can be explored for applications in material science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-difluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: The non-fluorinated parent compound.
6-Fluoroquinazoline-2,4(1H,3H)-dione: A mono-fluorinated derivative.
7-Fluoroquinazoline-2,4(1H,3H)-dione: Another mono-fluorinated derivative.
Uniqueness
6,7-Difluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its non-fluorinated and mono-fluorinated counterparts.
Biological Activity
6,7-Difluoroquinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a quinazoline core structure with two fluorine substitutions at the 6 and 7 positions. Its molecular formula is C8H4F2N2O2, and it has a molecular weight of approximately 202.12 g/mol. The presence of fluorine atoms is believed to enhance the compound's biological activity by influencing its interaction with biological targets.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound and its derivatives:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated its derivatives for antimicrobial activity using the Agar well diffusion method. The findings showed that several compounds derived from this scaffold displayed moderate to strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Compound 13 | 12 | 80 |
Compound 15 | 11 | 75 |
The most promising derivatives were noted to be effective against antibiotic-resistant strains, indicating potential for development as new antimicrobial agents .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Some studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from this structure have shown activity against various cancer cell lines in vitro .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of DNA Gyrase and Topoisomerase IV : Similar to fluoroquinolones, derivatives of this compound have been shown to inhibit bacterial gyrase and topoisomerase IV enzymes crucial for DNA replication .
- Interference with Cellular Processes : The presence of fluorine atoms may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives for their antimicrobial efficacy. Among these derivatives, compounds containing the 6,7-difluoro substitution exhibited enhanced activity compared to their non-fluorinated counterparts. This study underscores the importance of structural modifications in optimizing biological activity.
Properties
IUPAC Name |
6,7-difluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCDFHYCPSGVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.